molecular formula C6H10O4S2 B15075816 2,3'-Bithietane 1,1,1',1'-tetraoxide CAS No. 17471-12-4

2,3'-Bithietane 1,1,1',1'-tetraoxide

Cat. No.: B15075816
CAS No.: 17471-12-4
M. Wt: 210.3 g/mol
InChI Key: TVDOUUJQVCFKNI-UHFFFAOYSA-N
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Description

2,3’-Bithietane 1,1,1’,1’-tetraoxide is a chemical compound with the molecular formula C4H4O4S2 It is known for its unique structure, which includes two thietane rings connected by a single bond, with each ring containing a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Bithietane 1,1,1’,1’-tetraoxide typically involves the oxidation of 2,3’-bithietane. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the product.

Industrial Production Methods

While specific industrial production methods for 2,3’-Bithietane 1,1,1’,1’-tetraoxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the oxidizing agents and the compound itself.

Chemical Reactions Analysis

Types of Reactions

2,3’-Bithietane 1,1,1’,1’-tetraoxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfone groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides.

Scientific Research Applications

2,3’-Bithietane 1,1,1’,1’-tetraoxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 2,3’-Bithietane 1,1,1’,1’-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular processes and pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

2,3’-Bithietane 1,1,1’,1’-tetraoxide can be compared with other similar compounds, such as:

    2,3’-Bithietane: The parent compound without the sulfone groups.

    1,1’-Bithietane 1,1’-dioxide: A related compound with only two sulfone groups.

    Tetrahydrothiophene 1,1-dioxide: A similar compound with a single thietane ring and two sulfone groups.

The uniqueness of 2,3’-Bithietane 1,1,1’,1’-tetraoxide lies in its dual thietane ring structure and the presence of four sulfone groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

17471-12-4

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

IUPAC Name

2-(1,1-dioxothietan-3-yl)thietane 1,1-dioxide

InChI

InChI=1S/C6H10O4S2/c7-11(8)3-5(4-11)6-1-2-12(6,9)10/h5-6H,1-4H2

InChI Key

TVDOUUJQVCFKNI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C1C2CS(=O)(=O)C2

Origin of Product

United States

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